molecular formula C20H22Cl2F3N3O5 B1666962 1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride CAS No. 359783-06-5

1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride

Cat. No. B1666962
M. Wt: 512.3 g/mol
InChI Key: FWUNZJWHTRFWKD-UHFFFAOYSA-N
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Description

BIA 3-335 inhibits catechol-O-methyltransferase and could have applications for Parkinson's Disease.

Scientific Research Applications

COMT Inhibition in Parkinson's Disease

A study highlights the synthesis of a novel series of inhibitors of catechol-O-methyltransferase (COMT) including 1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride, also known as BIA 3-335. This compound exhibited superior in vivo inhibitory profile over other inhibitors, suggesting its potential as a clinical candidate for Parkinson's disease therapy adjunct to L-DOPA (Learmonth et al., 2004).

Pharmacological Investigations

Another research focused on the synthesis and pharmacological effects of optically active compounds including derivatives of 1-Propanone. The study identified the active form of these compounds and investigated their antihypertensive effects on rats, providing insights into their potential therapeutic applications (Ashimori et al., 1991).

Calcium Antagonism and Hypotensive Activity

A study on the synthesis and biological activities of optical isomers of certain derivatives of 1-Propanone revealed their calcium-antagonistic and hypotensive activities. These findings are significant in understanding the medicinal properties and applications of these compounds (Sakoda et al., 1992).

Synthesis of Chiral Intermediates

Research on the asymmetric synthesis of chiral intermediates like 3-Chloro-1-phenyl-1-propanol using yeast reductase has implications for the synthesis of antidepressant drugs. This study contributes to the understanding of the use of microbial reductases in the synthesis of chiral intermediates of pharmaceutical importance, which may include derivatives of 1-Propanone (Choi et al., 2010).

5-HT7R Selective Ligands

A study on the discovery of new bis-piperazinyl-1-propanone derivatives as selective ligands for the 5-HT7 receptor over the 5-HT1A receptor adds to the understanding of the therapeutic potential of these compounds in treating conditions related to serotonin receptors (Intagliata et al., 2016).

properties

CAS RN

359783-06-5

Product Name

1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride

Molecular Formula

C20H22Cl2F3N3O5

Molecular Weight

512.3 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C20H20F3N3O5.2ClH/c21-20(22,23)14-2-1-3-15(12-14)25-8-6-24(7-9-25)5-4-17(27)13-10-16(26(30)31)19(29)18(28)11-13;;/h1-3,10-12,28-29H,4-9H2;2*1H

InChI Key

FWUNZJWHTRFWKD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F.Cl.Cl

Canonical SMILES

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-1-propanone hydrochloride
1-(3,4-dihydroxy-5-nitrophenyl)-3-(N-3'-trifluoromethylphenyl)piperazine-1-propanone
BIA 3-335
BIA-3-335
BIA3-335

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride
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1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride
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1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride
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1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride
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1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride
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1-Propanone, 1-(3,4-dihydroxy-5-nitrophenyl)-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-, dihydrochloride

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